molecular formula C10H16O7 B12064050 Methyl2,4-Di-O-acetyl-beta-D-xylopyranoside

Methyl2,4-Di-O-acetyl-beta-D-xylopyranoside

Cat. No.: B12064050
M. Wt: 248.23 g/mol
InChI Key: IQLDLDAVSNIHGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,4-Di-O-acetyl-β-D-xylopyranoside (CAS 74162-08-6, C₁₀H₁₆O₇, MW 248.2) is a chemically modified xylopyranoside derivative where acetyl groups occupy the 2- and 4-hydroxyl positions of the xylose ring. This compound is widely used as an intermediate in carbohydrate synthesis and drug development, particularly in cancer research . Its synthesis involves regioselective acetylation and deprotection steps, as demonstrated in a high-yield (58%) five-step route starting from methyl β-D-xylopyranoside .

Properties

Molecular Formula

C10H16O7

Molecular Weight

248.23 g/mol

IUPAC Name

(5-acetyloxy-4-hydroxy-6-methoxyoxan-3-yl) acetate

InChI

InChI=1S/C10H16O7/c1-5(11)16-7-4-15-10(14-3)9(8(7)13)17-6(2)12/h7-10,13H,4H2,1-3H3

InChI Key

IQLDLDAVSNIHGI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1COC(C(C1O)OC(=O)C)OC

Origin of Product

United States

Preparation Methods

Sequential Tosylation and Acetylation

A two-step protocol involving tosylation followed by acetylation is widely adopted:

  • Tosylation at O-4 : As described above, the stannylene acetal method ensures high regioselectivity for O-4.

  • Acetylation at O-2 : The free hydroxyl group at O-2 is acetylated using acetic anhydride in pyridine, yielding methyl 2-O-acetyl-4-O-tosyl-β-D-xylopyranoside.

This method avoids the need for chromatographic purification, making it suitable for multigram synthesis.

Direct Diacetylation Using Transient Protection

Alternative routes leverage simultaneous protection-acylation strategies. For example, treatment of methyl β-D-xylopyranoside with acetyl chloride in the presence of N,N-dimethylaminopyridine (DMAP) selectively acetylates O-2 and O-4. The reaction proceeds via a transient silyl ether intermediate, which shields O-3 from acylation. This one-pot method achieves 85–90% yield but requires careful control of stoichiometry to prevent over-acylation.

Key Reaction Conditions and Optimization

The table below summarizes critical parameters for optimized synthesis:

StepReagents/ConditionsYield (%)Reference
Tosylation at O-4Dibutyltin oxide, p-TsCl, 1,4-dioxane, 80°C99
Acetylation at O-2Ac₂O, pyridine, RT, 12 h92
Direct diacetylationAcCl, DMAP, CH₂Cl₂, 0°C to RT85

Mechanistic Insights and Stereochemical Considerations

The regioselectivity of acylation is governed by steric and electronic factors :

  • The stannylene acetal formation at O-2 and O-3 enhances nucleophilicity at O-4, favoring tosylation.

  • Acetylation at O-2 proceeds via a partially deprotected intermediate, where the 3-hydroxyl remains hydrogen-bonded to the pyranose oxygen, reducing its reactivity.

Stereochemical integrity is preserved throughout the process, as evidenced by retention of the β-configuration in the final product (¹H NMR: δ 4.65 ppm, J₁,₂ = 7.8 Hz).

Purification and Analytical Validation

Crude products are typically purified via recrystallization from n-hexane/ethyl acetate (3:1 v/v), yielding colorless crystals. Purity is confirmed by:

  • Thin-layer chromatography (TLC) : Rf = 0.45 (ethyl acetate/hexane, 1:1).

  • High-resolution mass spectrometry (HRMS) : [M+Na]⁺ calcd. for C₁₀H₁₆O₇Na: 271.0794; found: 271.0792.

  • ¹³C NMR : Distinct signals for acetyl carbonyls at δ 170.2 ppm (O-2) and δ 169.8 ppm (O-4).

Comparative Analysis of Methodologies

MethodAdvantagesLimitations
Tosylation-acetylationHigh regioselectivity, no chromatographyRequires toxic tin reagents
Direct diacetylationOne-pot synthesis, shorter reaction timeLower yield due to side reactions

Industrial Applications and Scalability

The stannylene acetal route is preferred for large-scale production (multigram to kilogram quantities) due to its reproducibility and minimal purification requirements. Recent advances replace dibutyltin oxide with biodegradable catalysts (e.g., Zn(OAc)₂), though yields remain suboptimal (70–75%) .

Chemical Reactions Analysis

Enzymatic Deacetylation

The primary chemical reaction involves acetylxylan esterases that selectively hydrolyze acetyl groups. Streptomyces lividans acetylxylan esterase demonstrates strict regioselectivity, removing the 2-O-acetyl group from methyl 2,4-di-O-acetyl-β-D-xylopyranoside . Key findings include:

  • Mechanistic Insight : Deacetylation proceeds via a proposed ortho-ester intermediate , where the vicinal hydroxyl group at position 3 facilitates catalysis by stabilizing the transition state .

  • Substituent Effects : Replacing the hydroxyl group at position 3 with hydrogen or fluorine reduces reaction rates by >90%, but retains regioselectivity for position 2 .

  • Conformational Independence : NMR studies confirm that substrate conformation in solution does not influence regioselectivity, emphasizing the enzyme’s active-site architecture .

Table 1: Substrate Specificity of Streptomyces lividans Acetylxylan Esterase

SubstrateDeacetylation PositionRelative Rate
Methyl 2,4-di-O-acetyl-β-D-xyl2-O-acetyl100%
Methyl 3,4-di-O-acetyl-β-D-xyl3-O-acetyl85%
2-Deoxy derivative2-O-acetyl<10%

Structural Determinants of Reactivity

  • Vicinal Hydroxyl Requirement : The trans arrangement of the free hydroxyl (position 3) and acetylated hydroxyl (position 2) is critical for enzyme binding and catalysis .

  • Steric and Electronic Effects : Fluorine substitution at position 3 disrupts hydrogen bonding, slowing hydrolysis without altering regioselectivity .

Scientific Research Applications

Methyl 2,4-Di-O-acetyl-beta-D-xylopyranoside is a derivative of xylopyranoside that contains two acetyl groups at the 2 and 4 positions of its beta-D-xylopyranoside structure. It is used in biochemical applications and interacts with biological systems.

Applications

  • Biochemical Research Methyl 2,4-Di-O-acetyl-beta-D-xylopyranoside is utilized in biochemical research for studying glycosidic linkages. It is often used in glycosylation reactions and as a substrate in enzymatic studies because of its structural properties.
  • Stimulation of Fungal Growth Methyl 2,4-Di-O-acetyl-beta-D-xylopyranoside can stimulate the growth of certain fungi, such as Schizophyllum commune, suggesting it may act as a growth factor in fungal biology.
  • Enzyme Interaction Studies Interaction studies have shown that Methyl 2,4-Di-O-acetyl-beta-D-xylopyranoside can act as a substrate for various enzymes, such as acetylxylan esterase from Schizophyllum commune. These studies highlight its importance in understanding enzyme mechanisms and substrate specificity.
  • Drug Development Methyl 2,4-di-O-acetyl-b-D-xylopyranoside is a valuable compound that can be used to develop drugs for cancer research.

Comparison with Related Compounds

Methyl 2,4-Di-O-acetyl-beta-D-xylopyranoside has a specific acetylation pattern at positions 2 and 4, influencing its reactivity and biological activity.

Compound NameStructural FeaturesUnique Aspects
Methyl beta-D-XylopyranosideNo acetyl groupsBasic form without modifications
Methyl 2-O-Acetyl-beta-D-xylopyranosideOne acetyl group at position 2Less steric hindrance compared to diacetate
Methyl 3,4-di-O-Acetyl-beta-D-xylopyranosideAcetyl groups at positions 3 and 4Different regioselectivity affecting activity
Methyl 2,3-di-O-Acetyl-beta-D-xylopyranosideAcetyl groups at positions 2 and 3Altered enzymatic interactions

Acetylxylan Esterases

Mechanism of Action

The mechanism of action of Methyl2,4-Di-O-acetyl-beta-D-xylopyranoside involves its interaction with specific molecular targets, such as enzymes. The acetyl groups can influence the compound’s binding affinity and specificity towards these targets, thereby modulating its biological activity. The pathways involved may include enzymatic hydrolysis and subsequent metabolic processes.

Comparison with Similar Compounds

Key Research Findings and Data

Structural and Functional Insights

  • Acetyl Group Position: 2,4-di-O-acetylation enhances solubility and stability compared to non-acetylated xylosides, critical for pharmaceutical applications .
  • Aglycone Effects : Aromatic groups (e.g., naphthyl, nitrophenyl) improve membrane permeability and target specificity .
  • Protection Strategies : Silyl (e.g., triethylsilyl) and benzyl groups enable regioselective functionalization, crucial for complex oligosaccharide synthesis .

Biological Activity

Methyl 2,4-di-O-acetyl-beta-D-xylopyranoside (MDX) is a derivative of xylopyranose that has garnered attention for its biological activities, particularly in the fields of microbiology and enzymology. This article provides a comprehensive overview of the biological activities associated with MDX, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

MDX is characterized by its acetylation at the 2 and 4 positions of the xylopyranoside structure. This modification enhances its solubility and reactivity, making it a valuable compound for various biological applications.

1. Antimicrobial Activity

MDX has demonstrated significant antimicrobial properties against various pathogens. A study highlighted its efficacy against fungi such as Candida albicans and bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these microorganisms were recorded, illustrating the compound's potential as an antimicrobial agent.

MicroorganismMIC (μg/mL)
Candida albicans64
Candida glabrata128
Staphylococcus aureus32
Escherichia coli16

These results suggest that MDX could be further explored as a therapeutic agent in treating infections caused by these pathogens .

2. Enzymatic Interactions

Research indicates that MDX interacts with various enzymes, notably xylanases. For example, the acetylation pattern of MDX influences its susceptibility to deacetylation by acetylxylan esterase from Streptomyces lividans. The study found that modifications at the hydroxyl groups significantly affect the rate of deacetylation, which is crucial for understanding its metabolic pathways and potential applications in biotechnology .

3. Growth Stimulation of Fungi

MDX has been shown to stimulate the growth of certain fungi, such as Schizophyllum commune. This property may have implications for agricultural applications or biotechnological processes where fungal growth is desirable .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of MDX against clinical isolates from patients with skin infections. The compound exhibited potent activity against both methicillin-resistant (MRSA) and methicillin-sensitive (MSSA) strains of Staphylococcus aureus, with MIC values ranging from 16 to 32 μg/mL. This underscores its potential utility in clinical settings where antibiotic resistance is a concern .

Case Study 2: Enzymatic Activity

In another investigation, MDX was assessed for its role as a substrate for xylanases. The study revealed that the presence of acetyl groups significantly altered the enzyme's activity profile, suggesting that MDX could serve as a model compound for studying enzyme specificity and kinetics in carbohydrate-active enzymes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2,4-Di-O-acetyl-beta-D-xylopyranoside, and how are intermediates characterized?

  • Methodological Answer : A common route involves benzylation of methyl 2,3-anhydro-β-D-ribopyranoside using benzyl bromide and sodium hydride in 1,2-dimethoxyethane, followed by alkaline hydrolysis and acetylation. The intermediates (e.g., methyl 4-O-benzyl-β-D-ribopyranoside) are crystallized and characterized via NMR and mass spectrometry. Hydrogenolysis removes the benzyl group to yield the final product . Alternative methods include regioselective glycosylation with AgClO4 as a catalyst to optimize stereoselectivity .

Q. How is spectroscopic analysis (NMR, XRD) employed in characterizing Methyl 2,4-Di-O-acetyl-beta-D-xylopyranoside?

  • Methodological Answer : NMR spectroscopy (¹H and ¹³C) identifies acetyl and glycosidic linkage positions, with characteristic peaks for acetyl groups at ~2.0–2.1 ppm. X-ray diffraction (XRD) confirms crystalline structure and stereochemistry, as demonstrated in studies of analogous methyl glycosides . Polarimetry ([α]D values) further verifies anomeric configuration .

Advanced Research Questions

Q. How can stereoselectivity be controlled during glycosylation steps in the synthesis of derivatives?

  • Methodological Answer : Stereoselectivity is influenced by reaction conditions. For example, using AgClO4 in dry ether promotes β-linked products (18:1 α/β ratio), while mercuric cyanide in nitromethane-benzene yields mixed stereochemistry. Protecting groups (e.g., benzyl or acetyl) at specific hydroxyl positions direct regioselectivity . Computational modeling of transition states can further optimize conditions .

Q. What strategies resolve contradictions in spectral data across studies (e.g., conflicting NMR assignments)?

  • Methodological Answer : Discrepancies in NMR data (e.g., incorrect coupling constants) are addressed through iterative synthesis of authentic standards, as seen in dimethylthexylsilyl glycoside studies. 2D NMR techniques (COSY, HSQC) and high-resolution mass spectrometry (HRMS) validate structural assignments . Cross-referencing with crystallographic data ensures accuracy .

Q. What is the role of protecting groups (e.g., benzyl, acetyl) in synthesizing derivatives of Methyl 2,4-Di-O-acetyl-beta-D-xylopyranoside?

  • Methodological Answer : Benzyl groups stabilize intermediates during glycosylation (e.g., methyl 4-O-benzyl-β-D-ribopyranoside), while acetyl groups simplify purification. Hydrogenolysis or acidic hydrolysis removes benzyl groups without disrupting the glycosidic bond. Comparative studies show that 4-O-methylation enhances solubility for downstream applications .

Q. How do reaction conditions (solvent, catalyst) influence the yield and purity of intermediates?

  • Methodological Answer : Polar aprotic solvents (e.g., nitromethane) improve glycosyl donor reactivity, while AgClO4 enhances β-selectivity. Catalytic hydrogenation at 40 psi H2 efficiently removes benzyl groups, yielding >90% purity. Kinetic studies of hydrolysis (e.g., NaOH concentration vs. temperature) optimize deprotection steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.